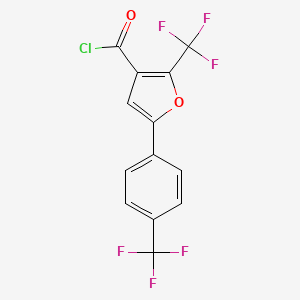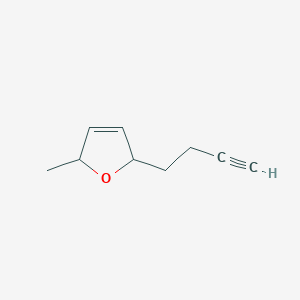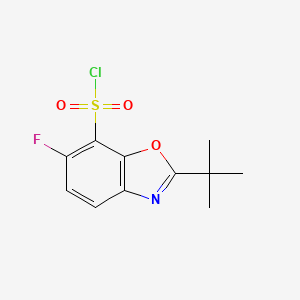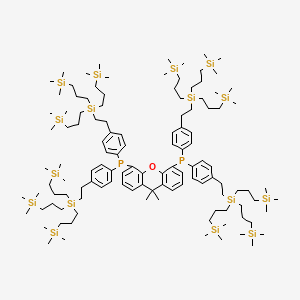
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(4-(2-(tris(3-(trimethylsilyl)propyl)silyl)ethyl)phenyl)phosphine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(4-(2-(tris(3-(trimethylsilyl)propyl)silyl)ethyl)phenyl)phosphine): is a complex organophosphorus compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(4-(2-(tris(3-(trimethylsilyl)propyl)silyl)ethyl)phenyl)phosphine) involves multiple steps, typically starting with the preparation of the xanthene core, followed by the introduction of phosphine groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques such as chromatography or crystallization to achieve the required quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or oxygen.
Reduction: Reduction reactions may involve reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur, where one functional group is replaced by another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted phosphine compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(4-(2-(tris(3-(trimethylsilyl)propyl)silyl)ethyl)phenyl)phosphine) is used as a ligand in coordination chemistry. It can form complexes with transition metals, which are valuable in catalysis and material science.
Biology
In biological research, this compound may be used to study enzyme mechanisms or as a probe in biochemical assays. Its unique structure allows it to interact with specific biological targets, providing insights into molecular interactions.
Medicine
In medicine, the compound’s potential therapeutic applications are explored, including its use as a drug delivery agent or in diagnostic imaging. Its ability to form stable complexes with metals makes it a candidate for targeted therapies.
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(4-(2-(tris(3-(trimethylsilyl)propyl)silyl)ethyl)phenyl)phosphine) involves its interaction with molecular targets, such as enzymes or receptors. The compound’s phosphine groups can coordinate with metal ions, influencing catalytic activity or binding to specific sites on proteins. This interaction can modulate biological pathways, leading to various effects depending on the context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A simpler phosphine compound used in similar applications but lacks the xanthene core.
Xantphos: A related compound with a similar xanthene backbone but different substituents on the phosphine groups.
Uniqueness
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(4-(2-(tris(3-(trimethylsilyl)propyl)silyl)ethyl)phenyl)phosphine) is unique due to its specific structural features, such as the xanthene core and the bulky tris(trimethylsilyl)propyl groups. These features confer distinct reactivity and stability, making it suitable for specialized applications in various fields.
Propriétés
Formule moléculaire |
C119H224OP2Si16 |
|---|---|
Poids moléculaire |
2182.4 g/mol |
Nom IUPAC |
[5-bis[4-[2-[tris(3-trimethylsilylpropyl)silyl]ethyl]phenyl]phosphanyl-9,9-dimethylxanthen-4-yl]-bis[4-[2-[tris(3-trimethylsilylpropyl)silyl]ethyl]phenyl]phosphane |
InChI |
InChI=1S/C119H224OP2Si16/c1-119(2)113-53-39-55-115(121(109-65-57-105(58-66-109)73-101-135(89-41-77-123(3,4)5,90-42-78-124(6,7)8)91-43-79-125(9,10)11)110-67-59-106(60-68-110)74-102-136(92-44-80-126(12,13)14,93-45-81-127(15,16)17)94-46-82-128(18,19)20)117(113)120-118-114(119)54-40-56-116(118)122(111-69-61-107(62-70-111)75-103-137(95-47-83-129(21,22)23,96-48-84-130(24,25)26)97-49-85-131(27,28)29)112-71-63-108(64-72-112)76-104-138(98-50-86-132(30,31)32,99-51-87-133(33,34)35)100-52-88-134(36,37)38/h39-40,53-72H,41-52,73-104H2,1-38H3 |
Clé InChI |
DIQZVBNBWFNHRM-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=C(C(=CC=C2)P(C3=CC=C(C=C3)CC[Si](CCC[Si](C)(C)C)(CCC[Si](C)(C)C)CCC[Si](C)(C)C)C4=CC=C(C=C4)CC[Si](CCC[Si](C)(C)C)(CCC[Si](C)(C)C)CCC[Si](C)(C)C)OC5=C1C=CC=C5P(C6=CC=C(C=C6)CC[Si](CCC[Si](C)(C)C)(CCC[Si](C)(C)C)CCC[Si](C)(C)C)C7=CC=C(C=C7)CC[Si](CCC[Si](C)(C)C)(CCC[Si](C)(C)C)CCC[Si](C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(4-Methoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12901877.png)
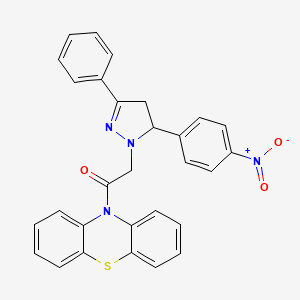
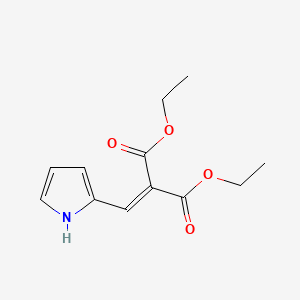
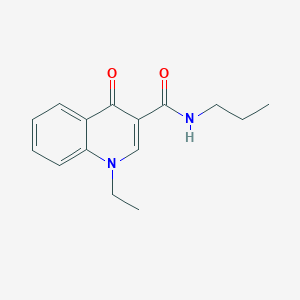
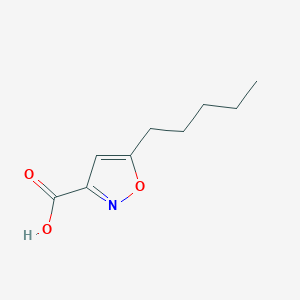
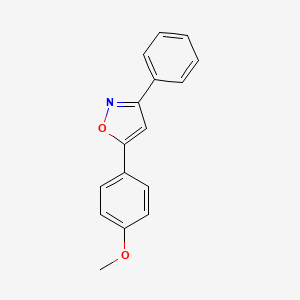
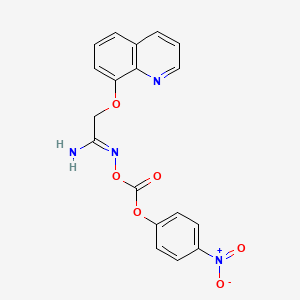
![Ethyl 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoate](/img/structure/B12901928.png)
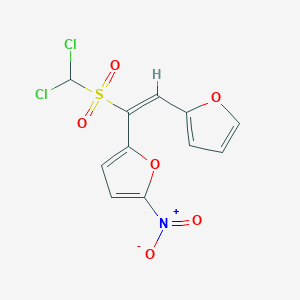
![Ethyl [bis(4-nonylphenoxy)phosphanyl]carbamate](/img/structure/B12901939.png)
